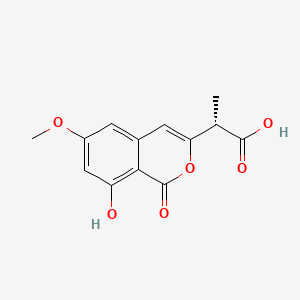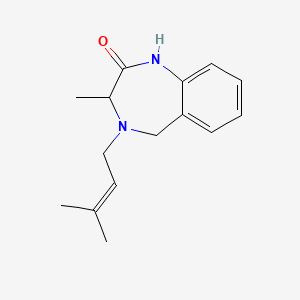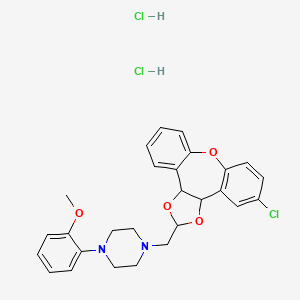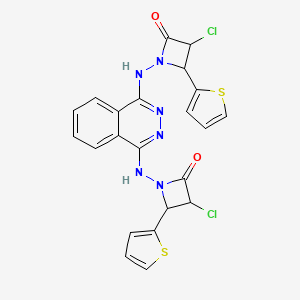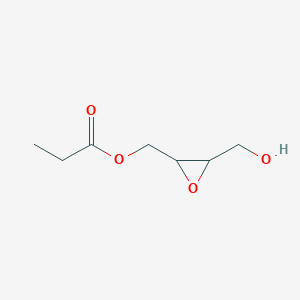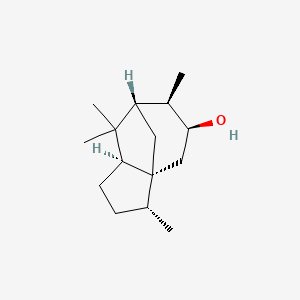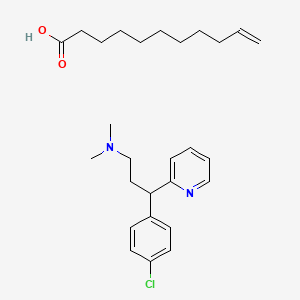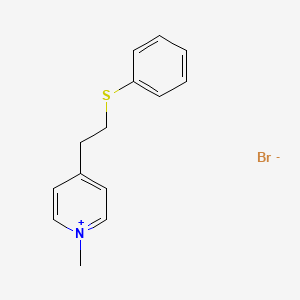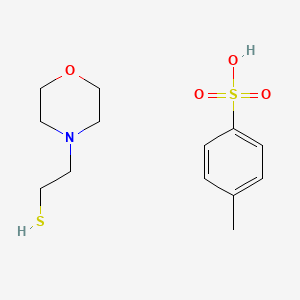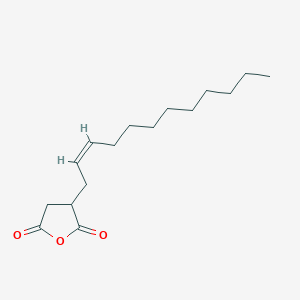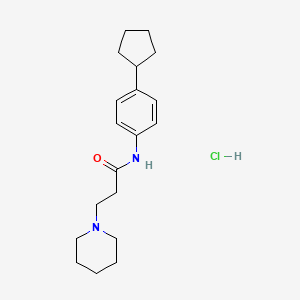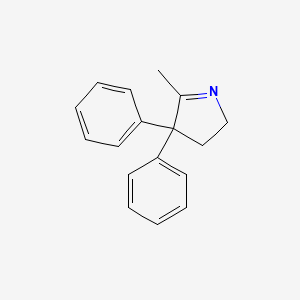![molecular formula C22H24N4 B12731637 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119464-13-0](/img/structure/B12731637.png)
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-pyridin-3-yl-8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves multiple steps, including cyclization and annulation reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of pyridine derivatives and other nitrogen-containing heterocycles. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent and other medicinal uses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other nitrogen-containing heterocycles and polycyclic structures. Some examples are:
- 1,3,6,8-tetra(pyridin-4-yl)pyrene
- 4,13-dioxa-1,7,8,9,17,18,19,20-octaazatricyclo[14.2.1.17,10]icosa-8,10(20),16(19),17-tetraene
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene .
Properties
CAS No. |
119464-13-0 |
|---|---|
Molecular Formula |
C22H24N4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C22H24N4/c1-2-8-18-16(7-1)17-10-13-26-21(20(17)24-18)19-9-3-4-12-25(19)22(26)15-6-5-11-23-14-15/h1-2,5-8,11,14,19,21-22,24H,3-4,9-10,12-13H2 |
InChI Key |
UNYHVNRWJOVJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3C4=C(CCN3C2C5=CN=CC=C5)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



